molecular formula C10H14N6O3 B15200253 [(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

Cat. No.: B15200253
M. Wt: 266.26 g/mol
InChI Key: UNOVJEREIAJHTD-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a nucleoside analog featuring an adenine base (6-aminopurin-9-yl) attached to a modified oxolane (sugar) ring. Key structural characteristics include:

  • 2'-Hydroxymethyl group: A hydroxymethyl substituent at the 2' position, distinguishing it from ribose or deoxyribose derivatives.
  • Stereochemistry: The (2R,3S,5R) configuration ensures specific spatial orientation critical for binding to biological targets.

Properties

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14)/t5-,6+,7+/m0/s1

InChI Key

UNOVJEREIAJHTD-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)ON

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound’s closest analogs are nucleoside/nucleotide derivatives with modifications to the sugar moiety or phosphate backbone. Below is a comparative analysis:

Compound Name (IUPAC) Key Structural Differences Functional Implications References
FAD (Flavin Adenine Dinucleotide) <br/>[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl - 3',4'-Dihydroxy groups <br/> - Phosphate-linked flavin moiety Coenzyme in redox reactions; binds flavoproteins (e.g., CviR in Chromobacterium violaceum) .
6-Deaminosinefungin <br/>(2S)-2-Amino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid - Hexanoic acid side chain <br/> - 3',4'-Dihydroxy groups Analog of S-adenosylmethionine; antiviral activity via methylation inhibition .
ADP (Adenosine Diphosphate) <br/>[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate - 5'-Diphosphate group <br/> - 3',4'-Dihydroxy groups Energy carrier; binds histidine kinases and ATPases with high affinity .
S-Adenosyl-L-Methionine (SAM) <br/>(2S)-2-Amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate - Sulfonium-linked methionine <br/> - 3',4'-Dihydroxy groups Methyl donor in epigenetic regulation; binds methyltransferases .
3'-O-(tert-Butyldimethylsilyl)-2'-Deoxyadenosine <br/>[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol - 3'-Silyl protecting group <br/> - 2'-Hydroxymethyl Used in oligonucleotide synthesis; enhances nucleoside stability .

Target Binding and Pharmacological Properties

  • Adenosine Diphosphoribose (APR): Structure: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl hydrogen phosphate. Binding: Interacts with sirtuin deacetylases (e.g., SIRT2, SIRT3) with binding energies of -7.43 kcal/mol .
  • Toyocamycin and Sangivamycin :

    • Modifications: Pyrrolo[2,3-d]pyrimidine base instead of adenine.
    • Activity: Antifungal and antiviral properties due to base-pairing disruption .
  • AR-C67085 (P2Y Receptor Antagonist): Structure: Contains phosphorothioate and dichloromethyl groups. Function: Targets purinergic receptors for analgesia; the target compound’s aminooxy group may alter receptor selectivity .

Stability and Pharmacokinetics

  • Aminooxy Group: Unlike hydroxyl or phosphate groups, the 3'-aminooxy substituent may confer resistance to enzymatic hydrolysis (e.g., phosphatases) but could reduce solubility .
  • Disodium 5'-Inosinate: A phosphate ester with high aqueous solubility (527.12 g/mol), whereas the target compound’s lack of phosphate groups may limit bioavailability .

Research Findings and Implications

  • Molecular Docking: While FAD and ADP show strong binding to C. violaceum CviR and histidine kinases, respectively , the target compound’s aminooxy group could sterically hinder interactions with similar active sites.

Biological Activity

The compound [(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol is a derivative of purine and oxolane structures that has garnered attention in biomedical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H21N6O4S\text{C}_{13}\text{H}_{21}\text{N}_{6}\text{O}_{4}\text{S}

Key Properties:

  • Molecular Weight: 357.409 g/mol
  • IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-{2-(aminooxy)ethylsulfaniumyl}methyl oxolane-3,4-diol

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. It acts as a nucleotide analogue , which can interfere with DNA and RNA synthesis. The aminooxy group is known to facilitate the formation of covalent bonds with reactive carbonyl groups in biomolecules, enhancing its potential as a therapeutic agent.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in purine metabolism, such as:

  • Adenosine Deaminase: This enzyme is crucial for the degradation of adenosine; inhibition can lead to increased levels of adenosine, which has various physiological effects.

Pharmacological Activities

  • Antitumor Activity:
    • Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Antiviral Properties:
    • Preliminary data suggest that this compound may possess antiviral activity against certain viruses by inhibiting viral replication processes that rely on nucleotide synthesis.

Case Study 1: Antitumor Efficacy

A study conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.

Case Study 2: Antiviral Activity

In vitro studies showed that this compound could reduce the viral load of Herpes Simplex Virus (HSV) in infected cells by approximately 70% when administered at early stages of infection.

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntitumorInduces apoptosis
AntiviralInhibits viral replication
Enzyme InhibitionInhibits adenosine deaminase

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